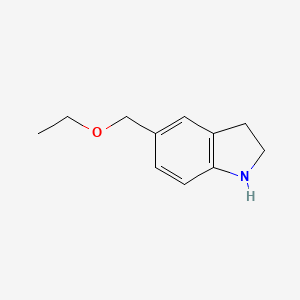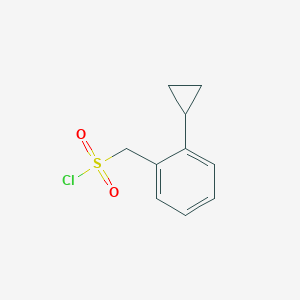
(2-Cyclopropylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Cyclopropylphenyl)methanesulfonyl chloride can be synthesized through the reaction of (2-cyclopropylphenyl)methanesulfonic acid with thionyl chloride (SOCl2) or phosgene (COCl2). The reaction typically involves heating the methanesulfonic acid derivative with thionyl chloride at elevated temperatures to produce the desired sulfonyl chloride .
Industrial Production Methods: Industrial production of methanesulfonyl chlorides, including this compound, often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The process is carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfides.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with various nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Polar organic solvents such as dichloromethane, acetonitrile
Conditions: Typically carried out at room temperature or slightly elevated temperatures
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfides: Formed by reaction with thiols
Applications De Recherche Scientifique
(2-Cyclopropylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (2-cyclopropylphenyl)methanesulfonyl chloride involves its role as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but lacks the cyclopropyl and phenyl groups.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene group instead of a cyclopropylphenyl group.
Uniqueness: (2-Cyclopropylphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H11ClO2S |
|---|---|
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
(2-cyclopropylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |
Clé InChI |
SMOBIUXXXYXXCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC=C2CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


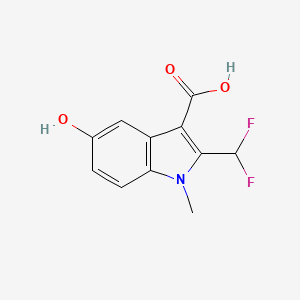
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)
![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
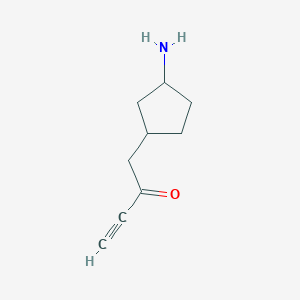

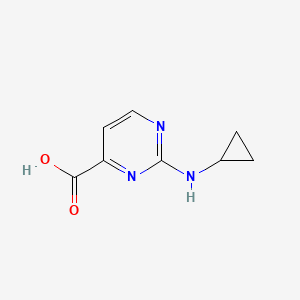

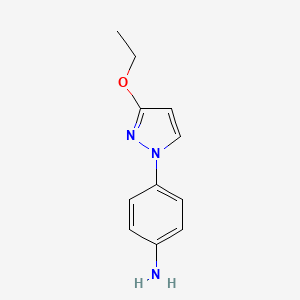
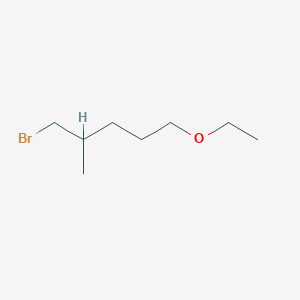
![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
